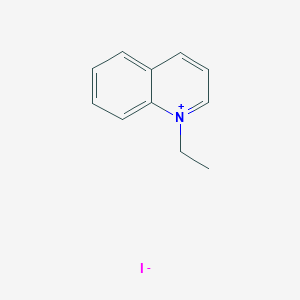
2,5-Hexanodiol
Descripción general
Descripción
2,5-Hexanediol is an organic compound with the molecular formula C6H14O2. It is both a glycol and a secondary alcohol, characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is a colorless, water-soluble viscous liquid, and it is commonly used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
2,5-Hexanediol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mecanismo De Acción
. . The primary targets of 2,5-Hexanediol are not explicitly mentioned in the available literature.
Mode of Action
It is known that 2,5-hexanediol can affect the formation of liquid-liquid phase separation (llps) droplets, a process involved in the organization of cellular processes .
Biochemical Pathways
It has been suggested that 2,5-hexanediol can disrupt llps droplets, which play a crucial role in the organization of cellular processes .
Result of Action
It is known that 2,5-hexanediol can affect the eyes and has some neurotoxic effects .
Action Environment
The action of 2,5-Hexanediol can be influenced by environmental factors. For instance, it is recommended to avoid contact with strong oxidizing agents and to use local exhaust ventilation when handling 2,5-Hexanediol .
Análisis Bioquímico
Biochemical Properties
It is known that 2,5-Hexanediol is used as a negative control in studies of liquid-liquid phase separation (LLPS), as it is a less hydrophobic isomer and does not affect LLPS .
Cellular Effects
It has been used as a negative control in studies investigating the role of LLPS in DNA damage repair . In these studies, 2,5-Hexanediol did not cause significant changes to nuclear condensates .
Molecular Mechanism
It is structurally similar to 1,6-Hexanediol but with less condensate-dissolving activity
Temporal Effects in Laboratory Settings
It has been used as a negative control in studies investigating the role of LLPS in DNA damage repair . In these studies, 2,5-Hexanediol did not cause significant changes to nuclear condensates .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of Acetonylacetone: One common method for synthesizing 2,5-Hexanediol involves the reduction of acetonylacetone.
Biocatalytic Synthesis: Another method involves the use of yeast, specifically Baker’s yeast, to catalyze the asymmetric synthesis of 2,5-Hexanediol.
Synthesis from Keto Hexanoates: Some synthesis processes involve the use of keto hexanoates as starting materials, which are then subjected to reduction reactions to yield 2,5-Hexanediol.
Industrial Production Methods
Industrial production of 2,5-Hexanediol often involves continuous processes to ensure high yield and purity. The biocatalytic method using yeast is particularly favored in industrial settings due to its efficiency and the ability to produce enantiopure products .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2,5-Hexanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: 2,5-Hexanediol can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Hexane.
Substitution: Esters, sulfonates.
Comparación Con Compuestos Similares
2,5-Hexanediol can be compared with other similar compounds such as:
2,5-Dimethyl-2,5-Hexanediol: This compound has additional methyl groups, which alter its reactivity and physical properties compared to 2,5-Hexanediol.
1,5-Hexanediol: Similar to 2,5-Hexanediol, but with hydroxyl groups on the first and fifth carbon atoms, leading to different reactivity and uses.
Conclusion
2,5-Hexanediol is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Propiedades
IUPAC Name |
hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871000 | |
| Record name | 2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
| Record name | 2,5-Hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Hexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
216 °C | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
101 °C | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: freely soluble | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.97 | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
2935-44-6 | |
| Record name | 2,5-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-HEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
43 °C | |
| Record name | 2,5-HEXANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-hexanediol?
A1: The molecular formula of 2,5-hexanediol is C6H14O2, and its molecular weight is 118.17 g/mol.
Q2: Is there any spectroscopic data available for 2,5-hexanediol?
A2: Yes, several studies have investigated the spectroscopic properties of 2,5-hexanediol. For instance, researchers have determined the dipole moments of 2,5-hexanediol using dielectric spectroscopy. [] Additionally, studies have used gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) to identify and characterize 2,5-hexanediol and its metabolites. []
Q3: Can you tell me about the enantiomers of 2,5-hexanediol?
A3: 2,5-Hexanediol exists as three stereoisomers: (2R,5R)-2,5-hexanediol, (2S,5S)-2,5-hexanediol, and meso-2,5-hexanediol. These stereoisomers can be separated and analyzed using chiral gas chromatography. [] The stereochemistry of 2,5-hexanediol plays a crucial role in its biological activity and applications. [, ]
Q4: Can 2,5-hexanediol be synthesized through catalytic reactions?
A4: Yes, 2,5-hexanediol can be synthesized through the catalytic hydrogenation of 2,5-hexanedione. This reaction can be facilitated by various catalysts, including ruthenium complexes, under acidic aqueous conditions. [, ] The reaction mechanism involves a series of hydrogenation and dehydration steps, leading to the formation of 2,5-hexanediol.
Q5: What is the toxicity of 2,5-hexanediol?
A5: Studies have shown that 2,5-hexanediol can have toxic effects on the nervous system. [, ] In rats, exposure to 2,5-hexanediol has been linked to axonal degeneration and demyelination in the spinal roots. [] It's important to handle 2,5-hexanediol with care and to follow appropriate safety guidelines.
Q6: How is 2,5-hexanediol metabolized in the body?
A6: 2,5-Hexanediol is a metabolite of n-hexane and methyl n-butyl ketone. [, , , ] Research suggests that 2,5-hexanediol can be further metabolized to 2,5-hexanedione, which is considered the ultimate neurotoxic agent. [] The metabolism of 2,5-hexanediol can be influenced by various factors, including exposure to other chemicals and individual differences in enzyme activity. []
Q7: What are the potential applications of 2,5-hexanediol?
A7: 2,5-Hexanediol is primarily used as a chemical intermediate in the synthesis of various compounds, including polymers, pharmaceuticals, and flavors. [, ] Its chiral nature makes it a valuable starting material for producing enantiopure compounds, which are crucial in drug development and other applications. []
Q8: What are the future directions for research on 2,5-hexanediol?
A8: Future research could focus on:
- Developing more efficient and environmentally friendly methods for synthesizing 2,5-hexanediol. []
- Further elucidating the mechanisms of 2,5-hexanediol toxicity and identifying potential biomarkers for early detection of adverse effects. [, ]
- Exploring the use of 2,5-hexanediol derivatives as building blocks for creating novel materials with improved properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)





